N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide
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Overview
Description
N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide is a heterocyclic compound that features both benzothiadiazole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with pyrimidine carboxamides under specific conditions. One common method involves the use of a condensation reaction where the benzothiadiazole derivative is reacted with 4,6-dimethylpyrimidine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiadiazole moiety, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism of action of N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide involves its interaction with molecular targets such as DNA, proteins, and enzymes. The benzothiadiazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
4,7-Dithien-2-yl-2,1,3-benzothiadiazole: Similar in structure but with thiophene rings instead of pyrimidine.
N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: Contains a phosphino group and exhibits different coordination properties.
Uniqueness
N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide is unique due to its combination of benzothiadiazole and pyrimidine moieties, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific electronic and optical characteristics.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-7-6-8(2)15-12(14-7)13(19)16-9-4-3-5-10-11(9)18-20-17-10/h3-6H,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMOQCMCAJABON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NC2=CC=CC3=NSN=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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